Enciprazine

概要

説明

エンシプラジンは、フェニルピペラジン系に属する化合物であり、抗不安薬および抗精神病薬としての特性で知られています。有望な薬理学的プロファイルにもかかわらず、販売されることはありませんでした。 エンシプラジンは、他の部位の中でも、アルファ-1アドレナリン受容体および5-ヒドロキシトリプタミン1A受容体に高い親和性を示します .

準備方法

合成経路と反応条件: エンシプラジンの合成には、いくつかの重要なステップが含まれます。

3,4,5-トリメトキシフェノール(アンチアロール)のエピックロロヒドリンによるアルキル化: この反応により、(3,4,5-トリメトキシフェノキシ)メチルオキシランが生成されます。

o-アニシルピペラジンによるエポキシドの開環: このステップでエンシプラジンの合成が完了します.

工業生産方法: エンシプラジンの具体的な工業生産方法はあまり文書化されていませんが、上記で説明した合成経路は、工業的用途に合わせてスケールアップできます。このプロセスには、アルキル化やエポキシド環開環反応など、標準的な有機合成技術が用いられます。

化学反応の分析

反応の種類: エンシプラジンは、次のようなさまざまな化学反応を起こすことができます。

酸化: この反応は、フェニル環またはピペラジン部分を修飾することができます。

還元: この反応は、ピペラジン環の窒素原子を標的にすることができます。

置換: この反応は、芳香族環またはピペラジン窒素原子で起こる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 一般的な還元剤には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

置換: 一般的な試薬には、ハロゲン(塩素、臭素)や求核剤(アミン、アルコール)などがあります。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりキノンが生成される場合があり、還元により第二級アミンが生成される場合があります。

4. 科学研究への応用

化学: フェニルピペラジン誘導体の研究のためのモデル化合物として。

生物学: 神経伝達物質受容体との相互作用のため。

医学: 潜在的な抗不安薬および抗精神病薬として。

産業: 新規医薬品開発における潜在的な用途 .

科学的研究の応用

Clinical Trials and Efficacy

Enciprazine has been evaluated in multiple clinical trials for its effectiveness in treating anxiety disorders. Key findings from these studies include:

- Phase II Trials : In an open single-blind phase-II trial, this compound demonstrated good efficacy in mildly ill patients. Notably, 78% of participants successfully transitioned from benzodiazepines to this compound or discontinued psychopharmacotherapy after the trial .

- Placebo-Controlled Studies : A five-week double-blind trial compared three dosages of this compound (5 mg t.i.d., 10 mg t.i.d., and 20 mg t.i.d.) against placebo. Results indicated a significant reduction in Hamilton Anxiety Scale scores for those receiving this compound compared to the placebo group (mean improvement of -11.0 vs. -4.4, p < 0.05) .

Side Effects and Tolerability

This compound was generally well-tolerated among participants, with reports of low levels of sedative and asthenic side effects . This profile makes it a potential alternative to traditional anxiolytics, which often have more pronounced side effects.

| Study | Dosage | Duration | Efficacy | Side Effects |

|---|---|---|---|---|

| Phase II Trial | Variable | Open-label | High efficacy in mild cases | Mild fatigue reported |

| Double-blind Trial | 5 mg, 10 mg, 20 mg t.i.d. | 5 weeks | Significant reduction in anxiety scores | Low sedative effects |

Emerging Research in Oncology

Recent studies have explored innovative formulations of this compound for applications beyond psychiatry, particularly in cancer treatment:

作用機序

エンシプラジンは、主にアルファ-1アドレナリン受容体および5-ヒドロキシトリプタミン1A受容体に対する高い親和性を介してその効果を発揮します。 これらの受容体に結合することにより、エンシプラジンは神経伝達物質の放出と受容体の活動を調節し、抗不安作用および抗精神病作用をもたらします .

類似化合物:

- アカプラジン

- バトプラジン

- エルトプラジン

- エンピプラゾール

- フルプラジン

- リダンセリン

- エンサクリン

- マフォプラジン

- BMY-14802

- アザペロン

- フルアニソン

比較: エンシプラジンは、特定の受容体親和性プロファイルと、抗不安作用および抗精神病作用の潜在的な効果によって独特です。 いくつかの類似化合物とは異なり、エンシプラジンは販売されませんでした。これは、その実用的な用途を制限しますが、研究にとって貴重な化合物となります .

類似化合物との比較

- Acaprazine

- Batoprazine

- Eltoprazine

- Enpiprazole

- Fluprazine

- Lidanserin

- Ensaculin

- Mafoprazine

- BMY-14802

- Azaperone

- Fluanisone

Comparison: Enciprazine is unique due to its specific receptor affinity profile and its potential anxiolytic and antipsychotic effects. Unlike some similar compounds, this compound was never marketed, which limits its practical applications but makes it a valuable compound for research .

生物活性

Enciprazine, a compound belonging to the phenylpiperazine class, has garnered interest for its potential anxiolytic and antipsychotic properties. Despite never being marketed, its biological activity has been the subject of various studies, particularly regarding its receptor interactions and therapeutic implications.

- IUPAC Name : Not specified

- Molecular Formula : CHNO

- Molar Mass : 432.517 g/mol

- CAS Number : Not specified

This compound exhibits a high affinity for several receptors , notably:

- α1-adrenergic receptor

- 5-HT1A receptor

These interactions suggest that this compound may modulate neurotransmitter systems associated with anxiety and mood disorders. Its role as a 5-HT1A receptor agonist is particularly significant, as this receptor is implicated in the regulation of serotonin levels, which are crucial in mood and anxiety regulation .

Anxiolytic Effects

This compound has shown promise in preclinical models for its anxiolytic effects. Research indicates that it can reduce anxiety-like behaviors in animal models, aligning with its action on the 5-HT1A receptor. This receptor's activation is typically associated with anxiolytic outcomes, similar to those observed with established anxiolytics like benzodiazepines .

Antipsychotic Potential

In addition to its anxiolytic properties, this compound's activity at the α1-adrenergic receptor suggests potential antipsychotic effects. However, comprehensive clinical data on its efficacy in treating psychosis remains limited due to its non-commercial status .

Study Overview

Several studies have evaluated the pharmacological profile of this compound. One notable study focused on its receptor binding affinities and behavioral effects:

| Study | Findings |

|---|---|

| Preclinical Model (2023) | Demonstrated reduced anxiety-like behaviors in rodents, supporting its potential use in treating anxiety disorders. |

| Receptor Binding Study | High affinity for α1-adrenergic and 5-HT1A receptors was confirmed, indicating multiple pathways for therapeutic action. |

Comparative Analysis with Other Anxiolytics

To contextualize this compound's efficacy, it is useful to compare it with other anxiolytics:

| Drug | Mechanism of Action | Efficacy | Side Effects |

|---|---|---|---|

| This compound | 5-HT1A Agonist | Promising in preclinical studies | Limited data on side effects |

| Buspirone | 5-HT1A Agonist | Superior to placebo in GAD | Dizziness, nausea |

| Benzodiazepines | GABA-A Receptor Modulator | Effective for acute anxiety | Sedation, dependency risks |

特性

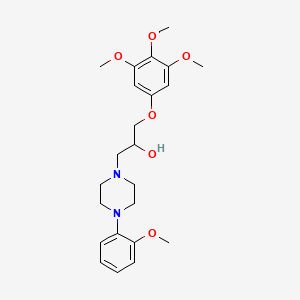

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O6/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQCNASWXSCJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68576-88-5 (hydrochloride) | |

| Record name | Enciprazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068576863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3057806 | |

| Record name | Enciprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68576-86-3 | |

| Record name | Enciprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68576-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Enciprazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068576863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enciprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3057806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENCIPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6X660925G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。